Cas no 1202-08-0 (Ethanone,1-[2-methyl-5-(1-methylethyl)phenyl]-)

Ethanone,1-[2-methyl-5-(1-methylethyl)phenyl]- structure
1202-08-0 structure
Product Name:Ethanone,1-[2-methyl-5-(1-methylethyl)phenyl]-
CAS-nummer:1202-08-0
MF:C12H16O
MW:176.254843711853
CID:170150
PubChem ID:70993
Update Time:2025-04-19

Ethanone,1-[2-methyl-5-(1-methylethyl)phenyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Ethanone,1-[2-methyl-5-(1-methylethyl)phenyl]-
    • 1-(2-methyl-5-propan-2-ylphenyl)ethanone
    • 1-(5-ISOPROPYL-2-METHYLPHENYL)ETHANONE
    • 5'-isopropyl-2'-methylacetophenone
    • 1-(5-isopropyl-2-methylphenyl)-1-ethanone
    • 1-(5-Isopropyl-2-methyl-phenyl)-aethanon
    • 1-(5-isopropyl-2-methyl-phenyl)-ethanone
    • 1-Methyl-4-isopropyl-2-acetyl-benzol
    • 2-Methyl-5-isopropyl acetophenone
    • 5-Isopropyl-2-methylacetophenone
    • AC1L2FBM
    • EINECS 214-862-2
    • NSC9414
    • SureCN3210024
    • NS00023907
    • 5/'-Isopropyl-2/'-methylacetophenone
    • LVNVQCXLRILPCM-UHFFFAOYSA-N
    • AKOS006228106
    • Q27258211
    • 3YKN12PCEQ
    • NSC 9414
    • UNII-3YKN12PCEQ
    • NSC-9414
    • 1-(5-Isopropyl-2-methylphenyl)ethan-1-one
    • Acetophenone, 2'-methyl-5'-isopropyl
    • Ethanone, 1-(2-methyl-5-(1-methylethyl)phenyl)-
    • Carvacrylmethylketon
    • 1-[2-methyl-5-(propan-2-yl)phenyl]ethan-1-one
    • AI3-17974
    • SCHEMBL3210024
    • Acetophenone, 5-isopropyl-2-methyl-
    • A804466
    • 1202-08-0
    • DTXSID1074468
    • FT-0652395
    • Inchi: 1S/C12H16O/c1-8(2)11-6-5-9(3)12(7-11)10(4)13/h5-8H,1-4H3
    • InChI-sleutel: LVNVQCXLRILPCM-UHFFFAOYSA-N
    • LACHT: O=C(C)C1=C(C)C=CC(=C1)C(C)C

Berekende eigenschappen

  • Exacte massa: 176.12018
  • Monoisotopische massa: 176.12
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 184
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 17.1A^2
  • XLogP3: 3.1

Experimentele eigenschappen

  • Dichtheid: 0.9560
  • Kookpunt: 249.5°C (estimate)
  • Vlampunt: 97.6°C
  • Brekindex: 1.5181 (estimate)
  • PSA: 17.07
  • LogboekP: 3.32100
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